2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851262
InChI: InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H
SMILES:
Molecular Formula: C10H10ClN3O3
Molecular Weight: 255.66 g/mol

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride

CAS No.:

Cat. No.: VC18851262

Molecular Formula: C10H10ClN3O3

Molecular Weight: 255.66 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride -

Specification

Molecular Formula C10H10ClN3O3
Molecular Weight 255.66 g/mol
IUPAC Name N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H
Standard InChI Key PHHCHLPNMMCMCB-UHFFFAOYSA-N
Canonical SMILES CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Introduction

Structural and Nomenclature Analysis of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine Hydrochloride

Molecular Architecture

The compound features a central oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a 4-nitrophenyl group at the 2-position and a methylamine group at the 4-position, stabilized as a hydrochloride salt. The oxazole ring contributes to the molecule’s planar geometry, while the nitro group introduces significant electron-withdrawing effects, influencing both reactivity and intermolecular interactions . The methylamine hydrochloride moiety enhances solubility in polar solvents, a critical factor for pharmaceutical applications.

Molecular Formula: C10H10ClN3O3\text{C}_{10}\text{H}_{10}\text{ClN}_{3}\text{O}_{3}
Molecular Weight: 255.66 g/mol (calculated).

Nomenclature

The systematic name follows IUPAC guidelines:

  • Oxazole core: Numbered such that the oxygen occupies position 1, and nitrogen position 3.

  • Substituents: The 4-nitrophenyl group at position 2 and the methylamine hydrochloride group at position 4.

Synthetic Methodologies and Reaction Mechanisms

Precursor Synthesis

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid (Source) is synthesized via cyclocondensation of glycine derivatives with aldehydes in acetic anhydride. Applying similar logic, the target compound could be synthesized through the following hypothetical steps:

  • Formation of Oxazole Core:
    Reaction of 4-nitrobenzaldehyde with a glycine derivative (e.g., NN-methylglycine) under cyclocondensation conditions (acetic anhydride, sodium acetate) to yield the oxazole intermediate .

  • Introduction of Methylamine:
    Nucleophilic substitution at the 4-position of the oxazole using methylamine, facilitated by a leaving group (e.g., chloride) introduced via prior functionalization.

  • Salt Formation:
    Treatment with hydrochloric acid to convert the free amine into its hydrochloride salt, improving stability and solubility .

Reaction Optimization

Key parameters include temperature control (100–120°C for cyclization), stoichiometric ratios, and catalyst selection (e.g., anhydrous sodium acetate) . Continuous flow reactors, as noted in Source, could enhance yield and purity in industrial-scale production.

Physicochemical Characterization

Physical Properties

PropertyValue/Description
AppearanceCrystalline solid (hypothesized)
Melting Point~110–120°C (estimated)
SolubilitySoluble in DMSO, moderately in H₂O
Density1.35–1.45 g/cm³ (predicted)

Spectral Data

  • FT-IR:

    • ν(NO2)\nu(\text{NO}_2): 1520 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric) .

    • ν(C=N)\nu(\text{C=N}): 1650 cm⁻¹; ν(C-O)\nu(\text{C-O}): 1250 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • Aromatic protons (4-nitrophenyl): δ 8.10–8.30 ppm (d, J=8.8J = 8.8 Hz) .

    • Methylamine (CH3\text{CH}_3): δ 2.50 ppm (s); NH3+\text{NH}_3^+: δ 7.80 ppm (br s) .

  • MS: Molecular ion peak at m/zm/z 255.66 (M⁺).

Biological Activities and Applications

Anticancer Activity

4-Methoxybenzylidene-oxazolones (Source ) demonstrate cytotoxicity against cancer cell lines. The nitro group in the target compound could induce reactive oxygen species (ROS), potentiating anticancer effects .

Antimicrobial Properties

Nitroaryl compounds often disrupt microbial electron transport chains. The oxazole ring’s planar structure may facilitate intercalation into microbial DNA.

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